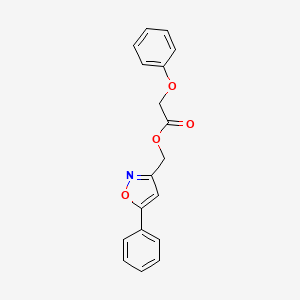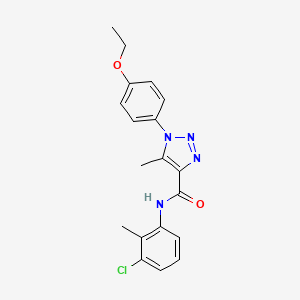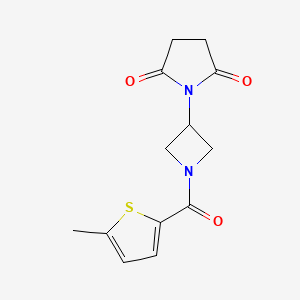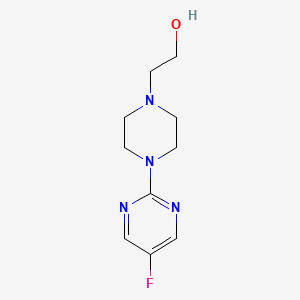
(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is related to the field of PROTAC (Proteolysis-Targeting Chimeras) drug discovery . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Synthesis Analysis
The synthesis of such compounds typically involves the assembly of three key components: a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects the two . The specific synthesis process would depend on the structures of these components.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be related to its role as a PROTAC. This could involve the formation of a ternary complex with the target protein and the E3 ligase, followed by the ubiquitination and degradation of the target protein .Applications De Recherche Scientifique
Drug Metabolism and Enzyme Inhibition
One significant area of application is in the study of drug metabolism, particularly concerning Cytochrome P450 (CYP) enzymes. Compounds like (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one are used to understand the inhibition and selectivity of various CYP isoforms, which is crucial for predicting drug-drug interactions and improving drug design (Khojasteh et al., 2011).
Receptor Interactions
The interaction with specific receptors, such as D1-D4 dopamine receptors, has been explored to understand the pro-cognitive effects of certain peptides. This research sheds light on the molecular mechanisms underlying cognitive enhancement and suggests potential therapeutic applications for neurological conditions (Braszko, 2010).
Anti-inflammatory and Antitumor Applications
Compounds with a structure similar to (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one have been shown to act as selective COX-2 inhibitors, offering a potential therapeutic approach for treating inflammation and associated diseases. Such inhibitors have demonstrated high selectivity and potency in reducing inflammation and pain in preclinical models (Asif, 2016).
Chemical Synthesis and Biological Activity
The diverse chemical structures and biological activities of pyridopyridazine derivatives have been extensively reviewed, highlighting their potential in developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antitumor, antibacterial, and analgesic effects, showcasing their versatility in drug discovery and development (Wojcicka and Nowicka-Zuchowska, 2018).
Mécanisme D'action
Orientations Futures
The field of PROTAC drug discovery is a rapidly evolving area of research with significant potential for the development of new therapeutics . Future directions could include the design and synthesis of new PROTACs, the exploration of new target proteins and E3 ligases, and the development of new strategies for targeted protein degradation.
Propriétés
IUPAC Name |
(E)-3-phenyl-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-22(9-6-18-4-2-1-3-5-18)27-16-14-26(15-17-27)21-8-7-20(24-25-21)19-10-12-23-13-11-19/h1-13H,14-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGVHIWRKWLNBX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)
![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)
![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)



![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)




